Samidin Samidin Natural product derived from plant source.
Samidin is a member of coumarins.
Brand Name: Vulcanchem
CAS No.: 477-33-8
VCID: VC20801955
InChI: InChI=1S/C21H22O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1
SMILES: CC(=CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C
Molecular Formula: C21H22O7
Molecular Weight: 386.4 g/mol

Samidin

CAS No.: 477-33-8

Cat. No.: VC20801955

Molecular Formula: C21H22O7

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Samidin - 477-33-8

Specification

Description Natural product derived from plant source.
Samidin is a member of coumarins.
CAS No. 477-33-8
Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
IUPAC Name [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate
Standard InChI InChI=1S/C21H22O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1
Standard InChI Key FNVCLGWRMXTDSM-WOJBJXKFSA-N
Isomeric SMILES CC(=CC(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C
SMILES CC(=CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C
Canonical SMILES CC(=CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C
Appearance Powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator